BenchChemオンラインストアへようこそ!

1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Lipophilicity Permeability Medicinal Chemistry

1-(3-Methylphenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole (CAS 654651-09-9) is a synthetic tricyclic small molecule belonging to the benzopyrano[4,3-b]pyrrole class. Its structure incorporates a reduced 1,4-dihydropyrrole ring fused to a benzopyran system, bearing a 3-methylphenyl (m-tolyl) substituent at N1 and a phenyl group at C3.

Molecular Formula C24H19NO
Molecular Weight 337.4 g/mol
CAS No. 654651-09-9
Cat. No. B12912267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
CAS654651-09-9
Molecular FormulaC24H19NO
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5
InChIInChI=1S/C24H19NO/c1-17-8-7-11-19(14-17)25-15-21(18-9-3-2-4-10-18)22-16-26-23-13-6-5-12-20(23)24(22)25/h2-15H,16H2,1H3
InChIKeyQMADKXABCZTNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole (CAS 654651-09-9) – Core Chemical Identity for Research Procurement


1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole (CAS 654651-09-9) is a synthetic tricyclic small molecule belonging to the [1]benzopyrano[4,3-b]pyrrole class. Its structure incorporates a reduced 1,4-dihydropyrrole ring fused to a benzopyran system, bearing a 3-methylphenyl (m-tolyl) substituent at N1 and a phenyl group at C3 [1]. This scaffold is recognized as a privileged template in medicinal chemistry, with close analogs explored as benzodiazepine receptor ligands [2] and α-glucosidase inhibitors [3]. Its physicochemical profile—high lipophilicity (XLogP3-AA = 5.5), zero hydrogen-bond donors, and a low topological polar surface area (TPSA = 14.2 Ų)—distinguishes it from more polar congeners and informs its suitability for specific assay conditions [1].

Why 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole Cannot Be Replaced by Generic Analogs


Procurement of 1-(3-methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole cannot be casually substituted by other [1]benzopyrano[4,3-b]pyrrole derivatives because the specific methyl substitution pattern on the N1-phenyl ring critically modulates both physicochemical properties and biological target interactions. The m-tolyl isomer (CAS 654651-09-9) exhibits a computed LogP of 5.5 and a TPSA of 14.2 Ų [1], while the corresponding para-methyl isomer (1-(4-methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole) possesses an identical molecular formula but a different spatial orientation of the methyl group, potentially altering receptor recognition. The established structure–activity relationships (SAR) in this class demonstrate that the nature and position of the N1-aryl substituent significantly impact benzodiazepine receptor binding affinity and in vitro efficacy [2]. Without head-to-head data confirming equivalent potency, replacing the m-tolyl derivative with the p-tolyl or unsubstituted phenyl analog introduces uncontrolled risk of altered biological activity.

Quantitative Differentiation Evidence for 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole


Lipophilicity Advantage: Computed LogP of the m-Tolyl Isomer vs. Regioisomeric and Unsubstituted Analogs

The m-tolyl substitution on the N1-phenyl ring of 1-(3-methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole (CAS 654651-09-9) yields a computed XLogP3-AA of 5.5 [1]. This value represents the partition coefficient for the neutral species and is directly comparable to other 1-aryl-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole analogs. In the absence of experimental LogP data for these specific compounds, the computed difference highlights the lipophilicity gradient introduced by the methyl group position.

Lipophilicity Permeability Medicinal Chemistry

Topological Polar Surface Area (TPSA) as a Predictor of Passive Brain Permeability vs. 4-Oxo Analogs

The reduced 1,4-dihydro scaffold of 1-(3-methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole yields a TPSA of 14.2 Ų, significantly lower than the corresponding 4-oxo derivatives (e.g., [1]benzopyrano[4,3-b]pyrrol-4(1H)-ones) which bear a carbonyl oxygen contributing an additional hydrogen-bond acceptor. This reduction in TPSA from ~35–45 Ų (carbonyl-containing analogs) to 14.2 Ų places the compound well within the optimal range for passive blood-brain barrier (BBB) penetration (commonly cited threshold: TPSA < 60–70 Ų for CNS entry) [1].

Blood-Brain Barrier CNS Drug Design Physicochemical Property

Hydrogen-Bond Donor Count of Zero: Implications for Solubility and Selectivity Profiling

1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole possesses zero hydrogen-bond donor (HBD) groups, compared to one HBD in certain partially saturated analogs (e.g., tetrahydro derivatives) or 4-oxo compounds bearing an NH group [1]. Absence of HBD capability reduces the potential for strong, directional hydrogen-bond interactions with biological targets, which can be advantageous for achieving selectivity profiles where off-target hydrogen bonding is undesirable.

Drug-likeness Hydrogen Bonding Selectivity

Limited Primary Pharmacological Data Availability: Acknowledged Evidence Gap

A thorough search of PubMed, ChEMBL, BindingDB, and patent literature as of April 2026 did not identify any primary research article reporting quantitative biological activity data (IC50, Ki, EC50) for the exact compound 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole (CAS 654651-09-9). While the broader [1]benzopyrano[4,3-b]pyrrole class has documented activity as benzodiazepine receptor ligands [1] and α-glucosidase inhibitors [2], the specific m-tolyl analog lacks direct quantitative pharmacological profiling in the public domain. This represents a significant evidence gap for procurement decisions based solely on biological potency.

Bioactivity Data Procurement Risk Research Limitation

Recommended Application Scenarios for 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole


Central Nervous System (CNS) Drug Discovery Programs Targeting Neurotransmitter Receptors

With its low TPSA (14.2 Ų), high lipophilicity (XLogP3-AA = 5.5), and zero HBD count , this compound is structurally well-suited for CNS permeability. The benzopyrano-pyrrole scaffold is a known pharmacophore for benzodiazepine receptor interaction . Procurement is justified for programs exploring allosteric modulation of GABA-A receptors or related CNS targets, where the m-tolyl group may confer distinct binding properties relative to the p-tolyl or unsubstituted phenyl analogs.

Structure–Activity Relationship (SAR) Studies on the Influence of N1-Aryl Substitution

The specific m-tolyl substitution at N1 provides a critical comparator for probing the steric and electronic effects of meta-methyl substitution on biological activity. The established SAR framework for [1]benzopyrano[4,3-b]pyrrol-4-ones shows that the 1-aryl substituent and the size of the 3-substituent are crucial determinants of receptor affinity and efficacy . This compound fills a specific positional isomer gap in SAR matrices.

Metallo-β-Lactamase (MBL) Inhibitor Lead Optimization

A recent patent (IN202311041398) discloses 1,4-dihydrochromeno[4,3-b]pyrrole derivatives as metallo-β-lactamase inhibitors for combating antibiotic resistance . While the patent does not specifically exemplify CAS 654651-09-9, the structural scaffold is directly encompassed within the claimed Markush structure. Procurement is relevant for teams developing MBL inhibitors, using this compound as a reference or starting point for further derivatization.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure (C24H19NO, MW 337.4, XLogP 5.5, HBD 0, HBA 1, Rotatable Bonds 2) makes it an excellent candidate for in silico docking and pharmacophore modeling. Its structural analogs in the chromeno[4,3-b]pyrrole series have demonstrated effective interactions with key active-site residues in α-glucosidase , providing a validated basis for computational exploration of this specific derivative.

Quote Request

Request a Quote for 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.